

In-Depth Technical Guide: Physicochemical Characteristics of 3-(3-(Methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-(Methylsulfonyl)phenyl)piperidine

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **3-(3-(methylsulfonyl)phenyl)piperidine**, a key heterocyclic amine scaffold. Due to its structural relevance to pharmacologically active agents, a thorough understanding of its characteristics is crucial for applications in medicinal chemistry and drug development. This document compiles available data on its chemical and physical properties, details standard experimental protocols for their determination, and explores the biological context of its derivatives.

Chemical Identity and Structure

3-(3-(Methylsulfonyl)phenyl)piperidine is a piperidine derivative featuring a phenyl group at the 3-position, which is itself substituted with a methylsulfonyl group at its meta-position. The presence of the basic piperidine nitrogen and the polar sulfonyl group imparts distinct physicochemical properties to the molecule.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3-(3-(methylsulfonyl)phenyl)piperidine
Molecular Formula	C ₁₂ H ₁₇ NO ₂ S
Molecular Weight	239.33 g/mol
Canonical SMILES	CS(=O)(=O)c1cccc(c1)C2CCCNC2
InChI Key	KMVLMAUQHRUFDO-UHFFFAOYSA-N
CAS Registry Number	160777-45-7 ((3S)-enantiomer) [1]

Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for **3-(3-(methylsulfonyl)phenyl)piperidine** is not readily available in the public domain, this section summarizes known and predicted values.

Table 2: Summary of Physicochemical Data

Property	Value	Data Type
Melting Point	>200 °C (decomposition for tartaric acid salt) [2]	Experimental (for salt)
Boiling Point	Not available	-
Aqueous Solubility	pH-dependent (improved under acidic conditions for tartaric acid salt) [2]	Qualitative (for salt)
pKa	Not available	-
LogP (XLogP3)	1.2 [2]	Predicted

The tartaric acid salt of (3S)-3-(3-methanesulfonyl-phenyl)-piperidine shows moderate solubility in polar aprotic solvents like DMSO and methanol, with limited solubility in nonpolar solvents.[\[2\]](#)

Its aqueous solubility is noted to be pH-dependent, a characteristic feature for amines, with enhanced dissolution in acidic conditions due to the protonation of the piperidine nitrogen.[2]

Biological Activity and Signaling Pathways

While the direct biological activity of **3-(3-(methylsulfonyl)phenyl)piperidine** is not extensively documented, its N-propylated analog, OSU-6162 (PNU-96391), has been a subject of significant research. OSU-6162 is recognized as a dopamine stabilizer, exhibiting partial agonism at both dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual activity suggests its potential in treating neuropsychiatric disorders.[3][4]

Dopamine D2 Receptor Signaling Pathway

OSU-6162 acts as a low-intrinsic activity partial agonist at the dopamine D2 receptor.[3][5] In states of low dopaminergic tone, it can exhibit a modest stimulatory effect. Conversely, in the presence of high dopamine levels, it acts as an antagonist, thereby stabilizing dopaminergic neurotransmission.[6][7] This mechanism is thought to be beneficial in conditions like Parkinson's disease and schizophrenia.[3][4]

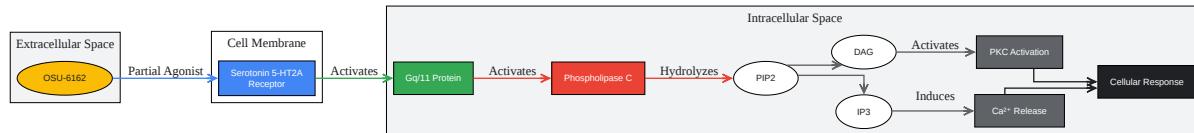


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OSU-6162 interaction with the Dopamine D2 receptor pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

OSU-6162 also demonstrates medium intrinsic activity as a partial agonist at the 5-HT2A receptor.[3] The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC).[8] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).



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OSU-6162 interaction with the 5-HT2A receptor pathway.

Experimental Protocols

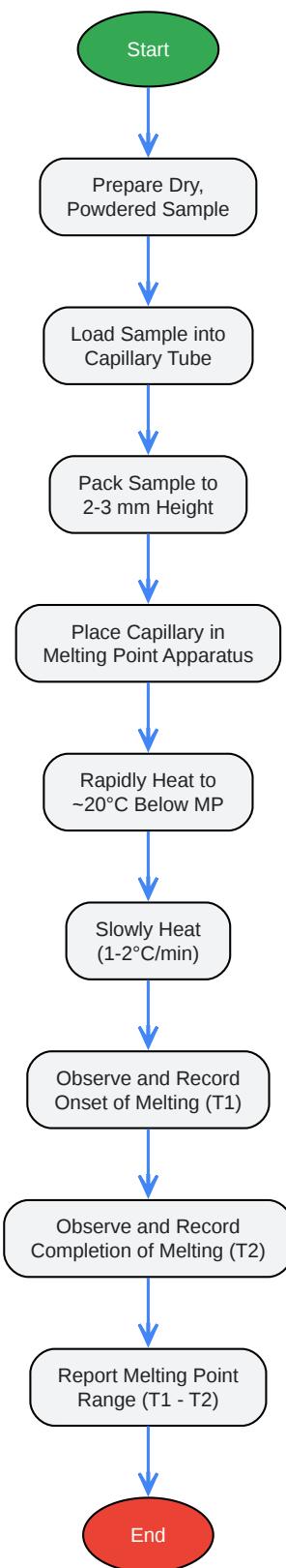
This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid using a melting point apparatus.

- Apparatus: Melting point apparatus, capillary tubes (sealed at one end), watch glass, spatula.
- Procedure:
 - Ensure the sample is a fine, dry powder. If necessary, crush any crystals using a mortar and pestle.
 - Load the capillary tube by pressing the open end into the powdered sample on a watch glass. A small amount of sample should enter the tube.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

- Place the loaded capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
- Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
- The melting point is reported as the range between these two temperatures.



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Workflow for melting point determination.

Aqueous Solubility Determination (HPLC Method)

This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

- Materials: Test compound, aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), organic solvent (e.g., DMSO), HPLC system with UV detector, appropriate HPLC column, vials, shaker.
- Procedure:
 - Preparation of Saturated Solution:
 - Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
 - Ensure that undissolved solid remains.
 - Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to reach equilibrium.
 - Sample Preparation:
 - After equilibration, allow the suspension to settle.
 - Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.
 - Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve.
 - HPLC Analysis:
 - Prepare a series of standard solutions of the test compound of known concentrations in the mobile phase.
 - Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

- Inject the diluted sample filtrate into the HPLC system and record the peak area.
- Calculation:
 - Determine the concentration of the compound in the diluted sample using the calibration curve.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid or base.

- Apparatus: pH meter with a suitable electrode, burette, stirrer, beaker, standardized solutions of HCl and NaOH (e.g., 0.1 M).
- Procedure:
 - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
 - Dissolve a precisely weighed amount of the test compound in a known volume of purified water (or a water/co-solvent mixture if solubility is low).
 - Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
 - For a basic compound, titrate with a standardized solution of HCl. For an acidic compound, titrate with a standardized solution of NaOH.
 - Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
 - Plot the pH versus the volume of titrant added to obtain a titration curve.

- The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

LogP Determination (Shake-Flask Method)

This classic method determines the partition coefficient of a compound between n-octanol and water.

- Materials: Test compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnel or vials, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
- Procedure:
 - Phase Preparation: Mix equal volumes of n-octanol and water and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.
 - Partitioning:
 - Dissolve a known amount of the test compound in either the n-octanol or water phase.
 - Add a known volume of the other phase.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
 - Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
 - Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

- Calculation:

- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$.

Conclusion

3-(3-(Methylsulfonyl)phenyl)piperidine serves as a valuable molecular scaffold in medicinal chemistry. This guide has compiled its known physicochemical properties, highlighting the need for more extensive experimental characterization. The detailed protocols provided offer standardized approaches for determining these crucial parameters. Furthermore, the exploration of the biological activity of its N-propylated derivative, OSU-6162, reveals a compelling mechanism of action as a dual partial agonist for dopamine D2 and serotonin 5-HT2A receptors, providing a strong rationale for the continued investigation of this chemical class in the development of novel therapeutics for neuropsychiatric disorders. Future work should focus on obtaining precise experimental data for the parent compound to build a more complete structure-activity relationship understanding.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Characteristics of 3-(3-(Methylsulfonyl)phenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185043#physicochemical-characteristics-of-3-(3-methylsulfonyl-phenyl-piperidine)]

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